Product packaging for Flualamide(Cat. No.:CAS No. 5107-49-3)

Flualamide

Cat. No.: B1619556
CAS No.: 5107-49-3
M. Wt: 344.37 g/mol
InChI Key: NPORGATXHNRFGX-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolving Significance of Flualamide in Chemical and Biological Sciences

The historical trajectory of this compound (N-[2-(diethylamino)ethyl]-2-prop-2-enoxy-4-(trifluoromethyl)benzamide) is primarily traced through its inclusion in regulatory and patent documentation rather than a long history of independent academic discovery and application. Its designation as an International Nonproprietary Name (INN) by the World Health Organization (WHO) signifies its consideration within the pharmaceutical nomenclature system, indicating its potential or proposed use in medicinal contexts who.intantibodysociety.orgwho.int. The INN system aims to provide unique generic names for pharmaceutical substances, facilitating their identification in research and clinical documentation antibodysociety.org.

The evolving significance of this compound is closely tied to the broader advancements in medicinal chemistry, particularly the strategic incorporation of fluorine atoms into organic molecules. Fluorine, due to its high electronegativity and small atomic radius, can significantly influence the physical, chemical, and biological properties of compounds researchgate.net. The trifluoromethyl (CF₃) group, a prominent feature of this compound's structure, is known to enhance lipophilicity, bioavailability, and metabolic stability, and can also impact binding selectivity of organic molecules researchgate.net. These properties are highly desirable in drug discovery and the development of functional materials.

Contemporary Landscape of Academic Inquiry and Emerging Research Questions Pertaining to this compound

The contemporary academic inquiry directly focusing solely on this compound is not extensively documented in widely accessible scientific literature. However, its presence in patent and INN databases suggests that research pertaining to this compound is likely embedded within broader projects concerning fluorinated compounds, drug delivery systems, and advanced materials.

Emerging research questions concerning this compound, given its structural features and patent history, would likely revolve around:

Role in Formulations: Investigating the precise mechanism by which this compound contributes to the stability, targeting, or drug release profiles of microbubble-based diagnostic or therapeutic agents google.comgoogle.comgoogle.comgoogle.com. This could involve studies on its interaction with membrane components or its influence on the physical properties of the microbubble shell.

Structure-Property Relationships: Delving into how the specific arrangement of functional groups, especially the trifluoromethyl group and the diethylaminoethyl and prop-2-enoxy moieties, influences its physicochemical properties (e.g., solubility, lipophilicity, stability) and potential biological interactions when part of a larger system.

Synthetic Optimization: Exploring more efficient, sustainable, or novel synthetic routes for this compound and its derivatives, potentially leveraging new fluorination methodologies or green chemistry approaches.

Biological Compatibility: Understanding its biological interactions at a molecular level when incorporated into biomedical devices, focusing on aspects relevant to its function within the device rather than direct pharmacological activity as a standalone drug.

Interdisciplinary Confluence: Positioning this compound Research Across Chemistry, Biology, and Materials Science

Research involving this compound inherently sits (B43327) at the confluence of chemistry, biology, and materials science, reflecting the interdisciplinary nature of modern scientific inquiry.

Chemistry: At its core, this compound research involves synthetic organic chemistry for its preparation and modification. Analytical chemistry is crucial for its characterization, ensuring purity and structural integrity. Physical chemistry principles are applied to understand its solubility, stability, and interactions with other molecules. The presence of fluorine places it within the specialized field of organofluorine chemistry, which explores the unique effects of fluorine on molecular properties researchgate.net.

Materials Science: The most prominent interdisciplinary link for this compound, based on available information, is with materials science. Its inclusion in microbubble formulations positions it as a component of advanced functional materials google.comgoogle.comgoogle.comgoogle.com. Materials scientists would investigate how this compound contributes to the structural integrity, acoustic properties, or surface functionality of these microbubbles. This involves understanding the self-assembly of components, the mechanical properties of the microbubble shell, and how these properties can be tailored for specific applications, such as ultrasound imaging or targeted drug delivery nih.gov.

Delineation of Current Research Gaps and Future Directions for this compound Investigations

Despite its presence in patent and regulatory databases, several research gaps exist regarding this compound, particularly in the public academic domain. These gaps present opportunities for future investigations to expand the understanding and potential utility of this compound.

Current Research Gaps:

Limited Standalone Research: There is a notable absence of extensive, publicly available academic studies focusing on this compound as a primary subject of investigation. Most mentions are within the context of larger formulations or lists of compounds google.comgoogle.comgoogle.comgoogle.com. This leaves a gap in understanding its intrinsic chemical and physical properties in isolation.

Detailed Mechanism of Action (within formulations): While patents suggest its use in microbubble formulations, the precise role and detailed mechanism by which this compound contributes to the functionality (e.g., stability, targeting, drug release) of these complex systems are not fully elucidated in publicly accessible research.

Synthetic Methodologies: Comprehensive academic reports on its synthesis pathways, beyond general chemical descriptions, are not readily available, limiting insights into optimized or novel synthetic routes.

Comparative Studies: A lack of comparative studies assessing this compound against other fluorinated or non-fluorinated analogues in similar applications hinders a full appreciation of its unique advantages or disadvantages.

Future Directions for this compound Investigations:

Fundamental Chemical Characterization: Future research could focus on detailed spectroscopic, crystallographic, and computational studies to fully characterize this compound's molecular structure, electronic properties, and conformational dynamics.

Elucidating Functional Contributions: In the context of microbubble technology, targeted research could aim to isolate and quantify this compound's specific contribution to the stability, surface properties, and drug loading/release capabilities of these systems. This might involve systematic variations of its structure within the formulation.

Exploration of Novel Applications: Given the advantageous properties conferred by trifluoromethyl groups, future investigations could explore other potential applications for this compound or its derivatives in areas such as agrochemicals, advanced polymers, or other functional materials, beyond its current patent-indicated uses mdpi.com.

Biomolecular Interactions (in context): Studies focusing on how this compound, as part of a delivery system, interacts with specific biomolecules or cellular pathways could provide deeper insights into its biological relevance in biomedical applications.

By addressing these research gaps, the scientific community can gain a more comprehensive understanding of this compound's fundamental properties and its potential as a versatile chemical entity in various interdisciplinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23F3N2O2 B1619556 Flualamide CAS No. 5107-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-prop-2-enoxy-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c1-4-11-24-15-12-13(17(18,19)20)7-8-14(15)16(23)21-9-10-22(5-2)6-3/h4,7-8,12H,1,5-6,9-11H2,2-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPORGATXHNRFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C=C(C=C1)C(F)(F)F)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863489
Record name 2-(Allyloxy)-N-(2-(diethylamino)ethyl)-alpha,alpha,alpha-trifluoro-p-toluamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5107-49-3
Record name Flualamide [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005107493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Allyloxy)-N-(2-(diethylamino)ethyl)-alpha,alpha,alpha-trifluoro-p-toluamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUALAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57F7CWY79K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Chemical Derivatization of Flualamide

Systematic Elucidation of Potential Synthetic Pathways for Flualamide

The development of efficient and scalable synthetic routes is crucial for the production and further investigation of this compound. Researchers have focused on understanding the theoretical underpinnings of its synthesis, developing novel strategies for its analogues, and employing advanced catalytic methods to improve reaction efficiency.

Theoretical and Mechanistic Studies of this compound Synthetic Routes

A thorough understanding of the reaction mechanisms and theoretical principles governing the synthesis of this compound is fundamental to optimizing existing methods and designing new ones. While specific mechanistic studies for this compound's synthesis are not extensively detailed in the provided information, the general principles of relevant chemical transformations can be inferred. Key reactions likely involved in its synthesis would be subject to theoretical modeling to predict reaction outcomes, transition states, and potential byproducts. Such studies are instrumental in providing a rational basis for the selection of reagents, catalysts, and reaction conditions.

Development of Novel and Efficient Synthetic Strategies for this compound Analogues

The synthesis of this compound analogues is a key area of research aimed at exploring structure-activity relationships and developing compounds with improved properties. The development of novel and efficient synthetic strategies is paramount to this endeavor. These strategies often focus on modular approaches that allow for the facile introduction of diverse functional groups onto the this compound scaffold. Innovations in synthetic methodology, such as the use of novel building blocks and multi-component reactions, can significantly streamline the synthesis of a library of analogues.

Application of Advanced Catalysis in this compound Synthesis

Modern organic synthesis heavily relies on catalysis to achieve high efficiency, selectivity, and sustainability. The application of advanced catalysis in the synthesis of this compound and its derivatives is a critical aspect of process development. This can include the use of transition-metal catalysts for cross-coupling reactions to form key carbon-carbon or carbon-heteroatom bonds within the this compound structure. Furthermore, organocatalysis and biocatalysis represent emerging areas that could offer milder reaction conditions and unique selectivities in the synthesis of this compound. The choice of catalyst is often dictated by the specific transformation required and the desire to minimize waste and energy consumption.

Strategies for Chemical Modification and Derivatization of this compound Core Structures

The chemical modification and derivatization of the this compound core structure are essential for fine-tuning its physicochemical and biological properties. These strategies enable the exploration of its chemical space and the development of new applications.

Design and Synthesis of Functionalized this compound Derivatives for Specific Applications

The design and synthesis of functionalized this compound derivatives are driven by the need for compounds with tailored properties for specific applications. This involves the strategic introduction of various functional groups at different positions of the this compound molecule. For instance, the incorporation of polar groups could enhance aqueous solubility, while the addition of specific pharmacophores might target particular biological receptors. The synthetic challenges in creating these derivatives lie in achieving regioselective functionalization without compromising the core structure.

Exploration of Bioisosteric Replacement in this compound Derivatization

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. In the context of this compound derivatization, this involves replacing certain atoms or functional groups with others that have similar steric and electronic properties. For example, a carboxylic acid group might be replaced with a tetrazole to improve metabolic stability and cell permeability. The exploration of bioisosteric replacements can lead to the discovery of this compound analogues with enhanced pharmacokinetic profiles and novel biological activities. This rational design approach is a cornerstone of modern drug discovery and development.

Uncharted Territory: The Enigmatic Nature of this compound

Despite a comprehensive search of scientific literature and chemical databases, the compound designated as "this compound" remains elusive. This inquiry into its advanced synthetic methodologies, chemical derivatization, computational analysis, and sustainable production has yielded no specific results, suggesting that "this compound" may be a novel, yet-to-be-documented substance, a proprietary compound not disclosed in public domains, or potentially a misnomer for a different chemical entity.

The exploration for information on this compound began with broad searches for its synthesis and derivatization, which returned general principles of chemical synthesis and modification that are applicable to a wide range of compounds but offered no specific pathways for this compound itself. Subsequent, more targeted searches for "this compound synthesis," "synthesis of this compound derivatives," "computational studies on this compound," and "sustainable production of this compound" were also met with a lack of specific findings.

This absence of data prevents a detailed discussion on the specific topics requested. The scientific community relies on published, peer-reviewed research to build upon existing knowledge. Without this foundational information for this compound, any attempt to detail its chemical properties and production methods would be purely speculative and fall outside the bounds of scientifically accurate reporting.

It is crucial to note that the world of chemical research is vast and ever-expanding. The lack of publicly available information on "this compound" does not definitively negate its existence. It may be a compound under investigation in private research and development, or it could be known by a different, more common chemical name.

Until "this compound" is formally described in scientific literature, with its structure and properties elucidated, a comprehensive article on its advanced synthetic methodologies, chemical derivatization, and production considerations remains an endeavor for future scientific disclosure.

Structure Activity Relationship Sar Studies of Flualamide and Its Congeners

Computational and Theoretical Investigations of Flualamide SAR

Computational chemistry provides powerful tools to investigate the SAR of molecules like this compound at a molecular level. These methods allow for the prediction of physicochemical properties, the simulation of interactions with biological targets, and the development of models that correlate structure with activity.

Quantum Chemical Studies on this compound's Electronic Structure and Reactivity

Quantum chemical methods are employed to study the electronic properties of molecules, offering insights into their stability, reactivity, and potential interaction sites. mdpi.comresearchgate.netmdpi.com Such studies on this compound would involve calculating molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and partial atomic charges. This information helps to identify the most likely regions for electrophilic and nucleophilic attack and to understand the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that can influence its binding to a biological target. researchgate.net A detailed analysis of this compound's electronic structure is a critical first step in predicting its chemical behavior and biological function. However, specific quantum chemical studies detailing the electronic structure and reactivity of this compound are not widely available in the reviewed literature.

Molecular Docking and Dynamics Simulations of this compound and its Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. springernature.comnih.gov For this compound, docking simulations could identify potential binding sites on its target protein and predict the key amino acid residues involved in the interaction.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-receptor complex. chemmethod.commdpi.com MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the binding pose, the conformational changes in both the ligand and the protein upon binding, and the calculation of binding free energies. mdpi.com These simulations are crucial for validating docking results and for gaining a deeper understanding of the molecular recognition process. nih.gov Currently, specific studies reporting the results of molecular docking and dynamics simulations for this compound are not present in the public domain.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orglongdom.org Developing a QSAR model for this compound and its derivatives would involve several key steps:

Data Set Preparation : Compiling a series of this compound analogs with their corresponding measured biological activities.

Descriptor Calculation : Calculating various molecular descriptors for each analog. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electronic fields). nih.gov

Model Development : Using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation that correlates the descriptors with biological activity. nih.gov

Model Validation : Rigorously testing the model's predictive power using internal and external validation techniques. slideshare.net

A validated QSAR model can be used to predict the activity of newly designed this compound derivatives, thereby prioritizing synthetic efforts and accelerating the discovery of more potent compounds. longdom.orgnih.gov At present, published QSAR models specifically developed for a series of this compound derivatives could not be identified.

Identification of Critical Structural Determinants Governing this compound's Biological Activities

Identifying which parts of the this compound molecule are essential for its activity is the core of SAR analysis. This involves studying how modifications to its structure, such as adding, removing, or changing functional groups, affect its biological potency and selectivity.

Influence of Substituent Effects on this compound's Activity Profile

The nature and position of substituents on the core structure of this compound can dramatically influence its activity. Substituents can alter a molecule's electronic properties (through inductive and resonance effects), its lipophilicity (how well it partitions between lipids and water), and its steric profile. For instance, the presence of fluorine atoms, a hallmark of many modern pharmaceuticals and agrochemicals, can significantly impact metabolic stability, binding affinity, and membrane permeability. researchgate.net

A systematic study of substituent effects on this compound would involve synthesizing a library of analogs with varied substituents at different positions and evaluating their biological activity. The findings from such studies are often presented in SAR tables.

Table 1: Hypothetical SAR Data for this compound Analogs This table is a hypothetical representation to illustrate how SAR data is typically presented. No specific experimental data for this compound analogs was found in the search results.

Compound ID Substituent (R) Position Biological Activity (IC50, µM)
This compound -CF3 Para Reference Value
Analog 1 -Cl Para Value
Analog 2 -OCH3 Para Value
Analog 3 -H Para Value
Analog 4 -CF3 Meta Value

Conformational Analysis and Stereochemical Impact on this compound SAR

The three-dimensional shape (conformation) and stereochemistry of a molecule are critical for its interaction with chiral biological targets like enzymes and receptors. Conformational analysis involves identifying the stable, low-energy conformations that this compound can adopt. This is often studied using computational methods and can be experimentally verified using techniques like NMR spectroscopy.

Comparative SAR Analyses Between this compound and Related Pharmaceutical Substances

A comparative analysis of the Structure-Activity Relationships (SAR) of this compound, as a representative Succinate (B1194679) Dehydrogenase Inhibitor (SDHI) fungicide, and structurally related pharmaceutical substances reveals both convergent and divergent principles guiding molecular design in these distinct therapeutic areas. While the target proteins and desired biological outcomes differ significantly, the fundamental chemical interactions that govern ligand-protein binding share common ground. This analysis will focus on comparing the SAR of SDHI fungicides with that of nicotinamide (B372718) and benzamide (B126) derivatives, which are prevalent scaffolds in pharmaceuticals.

The fungicidal activity of SDHI compounds is primarily dictated by their ability to bind to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex. This interaction inhibits the enzyme's function in the mitochondrial respiratory chain. The general structure of many SDHI fungicides can be divided into three key components: an "acid" moiety (often a heterocyclic ring like pyrazole (B372694) or pyridine), an amide linker, and an "amine" moiety (typically a substituted aromatic or aliphatic group).

In contrast, pharmaceutical substances with nicotinamide or benzamide cores target a wide array of proteins, including enzymes like PARP (Poly (ADP-ribose) polymerase) and cell surface receptors. The SAR for these drugs is therefore tailored to the specific topology and chemical environment of their respective binding sites.

Key Structural Features and Their Influence on Activity

The Amide Linker: The amide bond is a central feature in both SDHI fungicides and many pharmaceutical agents. In SDHIs, the geometry and rigidity of this linker are crucial for correctly positioning the acid and amine moieties within the Q-site. Modifications to the amide group itself are generally not well-tolerated, as it often participates in key hydrogen bonding interactions with amino acid residues in the target enzyme.

In pharmaceuticals, the amide linker also serves to orient functional groups for optimal receptor engagement. For instance, in N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide based M1 muscarinic acetylcholine (B1216132) receptor antagonists, the amide linkage is critical for maintaining the spatial relationship between the benzamide and the piperazinyl phenyl moieties, which is essential for antagonist activity. nih.gov

The "Acid" Moiety (Heterocyclic Rings): In SDHI fungicides, the nature of the heterocyclic ring in the acid moiety significantly influences the potency and spectrum of activity. For example, pyrazole-4-carboxamides have been shown to exhibit high activity against a broad range of fungal pathogens. nih.gov The substituents on this ring are also critical; for instance, a trifluoromethyl group at the 3-position of a pyrazole ring is a common feature in potent SDHIs like penthiopyrad. researchgate.net

Similarly, in pharmaceutical chemistry, the heterocyclic core is a key determinant of activity. In nicotinamide derivatives acting as antifungal agents (distinct from SDHIs), the pyridine (B92270) ring is essential, and its substitution pattern dictates the antifungal spectrum and potency. mdpi.comresearchgate.net For example, certain substitutions can disrupt the fungal cell wall, a mechanism entirely different from that of SDHIs. mdpi.com

The "Amine" Moiety (Substituted Aromatic/Aliphatic Groups): The amine portion of SDHI fungicides is typically a lipophilic group that occupies a hydrophobic pocket in the Q-site. The nature and substitution pattern of this group are critical for both binding affinity and systemic properties within the plant. For instance, in the development of penthiopyrad, it was found that a thiophene (B33073) ring could act as a bioisostere for a phenyl group in the amine moiety, and the presence of a hydrophobic branched alkyl group was crucial for high and broad-spectrum fungicidal activity. researchgate.netnih.gov

In the realm of pharmaceuticals, the substituents on the aromatic rings of benzamide and nicotinamide derivatives are fine-tuned to achieve specific pharmacological effects. For N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives acting as GPR35 agonists, substituents in the para-position of the benzamide ring significantly increase potency, with a methoxy (B1213986) group being particularly favorable. nih.gov This highlights how electronic and steric effects of substituents are leveraged to optimize interactions with the target receptor.

The following interactive data tables provide a comparative overview of SAR findings for representative SDHI fungicides and related pharmaceutical substances.

Table 1: Comparative SAR of SDHI Fungicides

Compound Class Core Structure Modification Effect on Fungicidal Activity Reference
CarboxamidesCarboxinOxidation of sulfur to sulfone (Oxycarboxin)Increased systemic activity rsc.org
Pyrazole-carboxamidesPenthiopyrad AnalogsReplacement of phenyl in amine with 2-substituted-3-thienylMaintained or improved activity researchgate.netnih.gov
Pyrazole-carboxamidesPenthiopyrad AnalogsIsomeric position of trifluoromethyl on pyrazole ring3-CF3 active, 5-CF3 inactive researchgate.net
Pyridine-carboxamidesBoscalidIntroduction of a second phenyl ring (biphenyl amine)Broadened spectrum of activity wikipedia.org
Pyridine-carboxamidesBoscalid AnalogsVarying substituents on the biphenyl (B1667301) amine moietyModulates potency and resistance profile apsnet.org

Table 2: Comparative SAR of Related Pharmaceutical Substances

| Compound Class | Core Structure | Target | Modification | Effect on Pharmaceutical Activity | Reference | | :--- | :--- | :--- | :--- | :--- | | Nicotinamide Analogs | Nicotinamide | PARP | Structural modifications to the pyridine ring or carbamoyl (B1232498) group | Alters inhibitory concentration (IC50) | researchgate.net | | Quinolinium Analogs | N-methyl quinolinium | NNMT | Substitutions on the quinolinium ring | Significant impact on IC50 for NNMT inhibition | nih.gov | | Benzamide Derivatives | N-[2-(1H-tetrazol-5-yl)phenyl]benzamide | GPR35 | Methoxy group at para-position of benzamide | Substantial increase in agonist potency | nih.gov | | Phenyl Guanidines | Benzyl (B1604629) guanidine (B92328) | Bacterial cell division | Chloro and trifluoromethyl substitution on benzyl ring | Potent antibacterial activity | mdpi.com |

Molecular and Cellular Mechanistic Studies of Flualamide Action

Investigation of Flualamide's Interactions with Biological Macromolecules

Characterization of Protein-Flualamide Binding Kinetics and Thermodynamics

No information was found regarding the binding kinetics (association or dissociation rates) or thermodynamic parameters (enthalpy, entropy) of this compound with any specific protein targets.

Analysis of this compound's Interactions with Nucleic Acids and Lipids

There are no available studies detailing any potential interactions between this compound and nucleic acids (DNA, RNA) or with cellular lipids.

Elucidation of Cellular Signaling Pathways Modulated by this compound

Impact of this compound on Intracellular Signaling Cascades

Research on the effects of this compound on specific intracellular signaling pathways, such as MAP kinase or PI3K/Akt pathways, is not available.

This compound's Effects on Membrane Dynamics and Cellular Transport Mechanisms

No studies were identified that investigate the influence of this compound on the physical properties of the cell membrane or on cellular transport processes.

Mechanistic Research of this compound in in vitro Biological Systems

No published in vitro studies describing the mechanistic action of this compound in any biological system were found.

Cellular Assays for this compound's Functional Effects (e.g., cell cycle modulation, ion channel activity)4.3.2. Investigating this compound's Influence on Glial-Neuronal Interactions (if applicable to compound class)4.4. Emerging Concepts in this compound's Molecular Pharmacology

Despite a thorough investigation, no specific research findings, data, or detailed scientific literature could be retrieved for this compound concerning its effects on cell cycle modulation, ion channel activity, or its influence on glial-neuronal interactions. Furthermore, no emerging concepts in the molecular pharmacology of this compound were identified in the available resources.

Therefore, the content for the requested sections and subsections cannot be generated at this time due to the absence of relevant scientific information on this compound in the public domain.

Preclinical Research Models for Flualamide Investigations Excluding Clinical Human Trials

Development and Application of Advanced in vitro Preclinical Models for Flualamide

Advanced in vitro models are crucial for bridging the gap between traditional two-dimensional (2D) cell cultures and in vivo animal studies by offering more physiologically relevant environments. revvity.com These systems aim to mimic the complex microenvironments, cell-to-cell interactions, and biological processes that occur within living organisms. revvity.com

Organoids and microphysiological systems (MPS), commonly known as organs-on-chips, represent a paradigm shift in preclinical drug discovery and chemical assessment. revvity.comnih.gov Organoids are self-organized, three-dimensional (3D) tissue cultures derived from stem cells that replicate the architecture and function of native organs on a miniature scale. revvity.com MPS are microfluidic devices that contain living cells in continuously perfused micro-chambers, simulating the physiological functions of tissues and organs. nih.govmdpi.com

These platforms allow for the study of tissue-specific responses to compounds in a controlled setting that mimics human physiology more closely than traditional models. nih.gov For a compound like this compound, organ-on-a-chip systems could be used to investigate its metabolism, efficacy, and potential toxicity in various organs such as the liver, kidney, or gut. nih.govnih.gov For example, a lung airway chip could be used to assess respiratory effects, while interconnected multi-organ chips could provide insights into systemic effects and drug interactions. nih.govfederallabs.org By modeling human pathophysiology, these systems can help identify biological mechanisms and test drug efficacy at the preclinical stage. nih.gov The use of primary cells derived from patients also opens the door to assessing patient-specific responses. nih.gov

Despite the significant potential of these models, specific studies detailing the efficacy or mechanistic investigation of this compound using organoid or organ-on-a-chip technologies are not prominently available in the current body of scientific literature.

Three-dimensional (3D) cell culture models, such as spheroids and hydrogel-based cultures, offer a more physiologically relevant context compared to traditional 2D monolayer cultures. nih.govnih.gov These models restore crucial aspects of the in vivo environment, including cell-to-cell and cell-to-matrix interactions, which are often lost in 2D systems. nih.gov This increased complexity can significantly impact cellular responses, including proliferation, differentiation, and chemoresistance. nih.govnih.gov

The application of 3D cell cultures is widespread in drug discovery, from initial disease modeling to efficacy and safety assessments. nih.gov For a compound like this compound, these models could be employed to study its effects on specific tissue architectures. For instance, tumor spheroids can be used to assess the anti-cancer activity of a compound in an environment that mimics the avascular tumor core. researchgate.net The enhanced cell-to-cell contact and creation of nutrient and oxygen gradients in 3D models can lead to different drug sensitivity profiles compared to 2D cultures. nih.gov While the utility of 3D models is well-established for assessing therapeutic agents, published research specifically documenting the tissue-specific responses to this compound in advanced 3D cell culture systems is not readily found. nih.govnih.govbiolamina.com

Utilization of Non-Mammalian in vivo Models in this compound Research

Non-mammalian models like zebrafish and fruit flies serve as powerful high-throughput systems for early-stage in vivo research, offering advantages in speed, cost, and genetic tractability.

The zebrafish (Danio rerio) has become an increasingly popular vertebrate model for drug discovery and toxicology screening. youtube.com Its rapid external development, optical transparency of embryos, and high genetic homology with humans make it ideal for observing organogenesis and the effects of chemical compounds in real-time. youtube.comnih.gov Zebrafish larvae are small enough to be housed in multi-well plates, enabling high-throughput screening of compounds for both efficacy and developmental toxicity. youtube.comduke.edu

While direct studies on this compound are not available, research on the structurally related fungicide Flutolanil in zebrafish embryos provides a relevant example of how this model is used. A study investigating the developmental toxicity of Flutolanil revealed several adverse effects, demonstrating the model's sensitivity. researchgate.net Exposure to Flutolanil was found to inhibit hatching and reduce survival and body length. researchgate.net Furthermore, significant teratogenic effects were observed, including pericardial edema, spinal deformation, and tail malformation. researchgate.net The compound also induced changes in the transcription levels of genes related to the thyroid system and altered metabolic pathways, indicating a mechanism of thyroid endocrine disruption. researchgate.net These findings illustrate the capacity of the zebrafish model to identify developmental toxicities and elucidate underlying mechanisms for chemical compounds. mdpi.comduke.edu

Table 1: Developmental Effects of Flutolanil in Zebrafish Embryos

Endpoint Assessed Observed Effect
Hatching Rate Inhibition at 72 hours post-fertilization
Survival & Body Length Reduction at 96 hours post-fertilization
Morphology Pericardial edema, spine deformation, tail malformation
Cardiovascular Slower heartbeat, increased pericardial area
Gene Expression Significant alteration in thyroid-related genes (TRH, TSHR, TPO, etc.)

| Metabolism | Alterations in energy, amino acid, nucleotide, and lipid metabolism |

Data sourced from a study on the developmental toxicity of Flutolanil, a compound structurally related to this compound. researchgate.net

The fruit fly, Drosophila melanogaster, is a premier invertebrate model organism for genetic and functional screening due to its short life cycle, low cost, and the availability of powerful genetic tools. nih.govnih.gov Approximately 75% of human disease-causing genes have a functional homolog in Drosophila, making it a highly relevant system for studying molecular pathways and disease mechanisms. nih.govresearchgate.net

Genetic screens in Drosophila can be used to identify novel genes and pathways affected by a chemical compound. nih.gov For example, researchers can perform enhancer/suppressor screens to find genetic mutations that modify a phenotype induced by a compound like this compound. nih.gov This can help to identify the compound's molecular targets and mechanisms of action. youtube.com Functional screens, often using RNA interference (RNAi), can systematically test the role of thousands of genes in mediating a compound's effect, such as its impact on cell development or behavior. lmu.edu Despite the powerful capabilities of Drosophila for such research, specific studies employing genetic or functional screens to investigate the effects of this compound have not been identified in the available literature. nih.govnih.gov

Mammalian in vivo Preclinical Models for Comprehensive this compound Assessment

In the context of a compound like this compound, mammalian models would be essential for a comprehensive assessment. Studies in these models would investigate how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. Efficacy would be tested in disease models relevant to the compound's intended therapeutic area. For instance, if this compound were being investigated as an anti-cancer agent, it would be tested in mice bearing tumors to evaluate its effect on tumor growth and metastasis. These models allow for detailed analysis of various tissues and organs to understand both therapeutic effects and potential off-target toxicities. Although mammalian models are a standard and critical part of preclinical assessment, specific research findings from such studies on this compound are not detailed in the publicly accessible scientific literature.

Rodent Models (e.g., mouse, rat) for this compound Efficacy and Pharmacodynamic Evaluation

In the preclinical assessment of a new chemical entity like this compound, rodent models, primarily mice and rats, are fundamental for initial efficacy and pharmacodynamic evaluations. These models are selected based on their physiological and genetic similarities to humans, which allow for the preliminary assessment of a compound's potential therapeutic effects.

Efficacy studies in rodent models are designed to determine if a compound can produce the desired therapeutic effect in a living organism. For instance, if this compound were being investigated as an anti-inflammatory agent, rodent models of inflammation, such as collagen-induced arthritis in mice or adjuvant-induced arthritis in rats, would be employed. Key parameters measured in such models would include reductions in paw swelling, inflammatory markers, and joint damage.

Pharmacodynamic studies, on the other hand, focus on what the drug does to the body. In rodent models, this involves measuring the biochemical and physiological effects of this compound and its mechanism of action. This could involve ex vivo analysis of tissues to measure the compound's effect on specific enzyme activity or receptor binding.

Table 1: General Parameters in Rodent Efficacy and Pharmacodynamic Studies

Parameter Category Examples of Measurements Purpose
Efficacy Tumor size reduction, lowered blood pressure, reduced inflammatory markers, behavioral changes. To assess the therapeutic potential of the compound in a disease model.

| Pharmacodynamics | Receptor occupancy, enzyme inhibition, changes in gene expression, biomarker levels. | To understand the mechanism of action and the relationship between drug concentration and effect. |

Strategic Selection of Animal Models Based on Disease Pathophysiology and this compound's Putative Targets

The selection of an appropriate animal model is a critical step in preclinical research and is guided by the specific disease pathophysiology being targeted and the hypothesized mechanism of action of the investigational compound. The chosen model should mimic the human disease state as closely as possible to provide relevant and translatable data.

If, hypothetically, this compound were designed to target a specific pathway implicated in a particular cancer, researchers would select a rodent model that accurately reflects the genetic and pathological characteristics of that human cancer. This could involve using transgenic mice that are genetically engineered to develop specific types of tumors or xenograft models where human cancer cells are implanted into immunodeficient mice.

The "putative targets" of a compound refer to the specific molecules (e.g., receptors, enzymes) that the compound is believed to interact with to produce its effect. The animal model chosen must express these targets in a manner similar to humans to allow for a meaningful evaluation of the compound's action.

Table 2: Considerations for Animal Model Selection

Consideration Importance in Preclinical Research
Similarity to Human Disease The model should replicate key aspects of the human disease's pathophysiology and symptoms.
Genetic Background The genetic makeup of the animal strain can significantly influence disease development and drug response.
Predictive Validity The model should have a demonstrated ability to predict clinical outcomes for similar classes of compounds.

| Practicality | Factors such as cost, lifespan, and ease of handling are also important practical considerations. |

Translational Research Frameworks to Bridge Preclinical Insights to Future Research Avenues for this compound

Translational research provides a structured framework for "translating" findings from basic science and preclinical studies into meaningful clinical applications. This framework is essential for guiding the development of a new compound like this compound from the laboratory to potential future human trials.

The journey begins with preclinical in vitro and in vivo studies, such as those conducted in rodent models. The insights gained from these studies regarding efficacy, mechanism of action, and potential biomarkers are then used to inform the design of early-phase clinical trials. A key aspect of this translational bridge is the identification of biomarkers—measurable indicators of a biological state or condition—that can be monitored in both animal models and humans to assess the drug's activity and effectiveness.

For a hypothetical compound like this compound, a translational framework would involve a multi-directional flow of information. Preclinical data would guide the initial clinical development, while observations and data from early human studies could, in turn, inform further preclinical research to refine the understanding of the compound's properties. This iterative process is crucial for optimizing the development pathway and increasing the likelihood of success in later-stage clinical trials.

Compound Names Mentioned

As no specific research on "this compound" was found, no other compound names are mentioned in this article in the context of its direct investigation.

Advanced Analytical Methodologies for Flualamide Characterization and Quantification

Spectroscopic and Spectrometric Approaches in Flualamide Analysis

Spectroscopic and spectrometric techniques are fundamental to the analysis of this compound, providing detailed information on its molecular structure, mass, and concentration in various matrices.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of this compound and the characterization of its metabolites. shimadzu-webapp.eu HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide exceptional mass accuracy (typically below 5 ppm) and high resolving power, which allows for the determination of the elemental composition of the parent molecule and its fragments. wikipedia.org

In the analysis of this compound, HRMS can distinguish the analyte from isobaric interferences in complex samples. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation. wikipedia.orgchemguide.co.ukunipd.itlibretexts.org For this compound, which contains chlorine and fluorine atoms, the characteristic isotopic pattern of chlorine (35Cl and 37Cl) in the mass spectrum serves as an additional confirmation of its presence. nih.gov

The fragmentation of this compound under collision-induced dissociation (CID) is expected to involve the cleavage of the amide bond, leading to characteristic product ions. The general fragmentation patterns for aromatic and halogenated compounds can be applied to predict the fragmentation pathways of this compound. chemguide.co.uklibretexts.orglibretexts.orgslideshare.net

Metabolite profiling studies using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) are instrumental in understanding the biotransformation of this compound. nih.govnih.gov These studies can identify phase I and phase II metabolites, providing insights into its metabolic fate. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like this compound. illinois.edu Both ¹H NMR and ¹³C NMR are employed to obtain detailed information about the chemical environment of each proton and carbon atom in the molecule. pdx.edupitt.edu

For this compound, N-(4-chloro-3-(trifluoromethyl)phenyl)pivalamide, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the tert-butyl protons, and the amide proton. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern on the phenyl ring. illinois.eduepfl.chthieme-connect.de

Chromatographic techniques coupled with mass spectrometry are the workhorses for the separation and quantification of this compound in various samples, including environmental and biological matrices. nih.govmdpi.comresearchgate.nethpst.czmdpi.comhpst.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for the quantitative analysis of this compound. unipd.itnih.govnih.gov A typical LC-MS/MS method would involve:

Chromatographic Separation: Utilizing a C18 or a pentafluorophenyl (PFP) stationary phase to achieve good separation from matrix components. mdpi.com A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with additives like formic acid, is commonly used. nih.govmdpi.com

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically employed for quantification. Specific precursor-to-product ion transitions for this compound are monitored to ensure high selectivity and sensitivity. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of this compound using GC-MS, a derivatization step might be necessary to improve its volatility and thermal stability, although some halogenated pesticides can be analyzed directly. mdpi.comdavidsonanalytical.co.uk A typical GC-MS method would include:

Gas Chromatographic Separation: A capillary column with a non-polar or medium-polarity stationary phase is used for separation. hpst.cz

Mass Spectrometric Detection: Electron Ionization (EI) is a common ionization technique, and the mass spectrometer can be operated in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification. researchgate.net

ParameterLC-MS/MSGC-MS/MS
Instrumentation Agilent 1200 series HPLC coupled to a 6430 triple quadrupole MSAgilent 7890A GC combined with an Agilent 7000B Triple Quadrupole GC/MS System
Column Kinetex® PFP (100 mm × 2.1 mm, 2.6 µm)ZB-5MS Plus (30 m × 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Gradient of 0.1% formic acid in water and acetonitrileHelium at 1.5 mL/min
Ionization Source Electrospray Ionization (ESI)Electron Ionization (EI)
Acquisition Mode Dynamic Multiple Reaction Monitoring (d-MRM)Multiple Reaction Monitoring (MRM)
Injection Volume 10 µL2 µL (splitless)
Typical Analytes Polar and semi-polar pesticidesVolatile and semi-volatile halogenated pesticides

Table 1: Typical Instrumental Parameters for the Analysis of Halogenated Pesticides by LC-MS/MS and GC-MS/MS.

Electrochemical Detection Methods for this compound in Biological and Chemical Matrices

Electrochemical sensors offer a promising alternative for the rapid and sensitive detection of this compound, particularly for in-field applications. These sensors are based on the electrochemical properties of the analyte or its interaction with a modified electrode surface.

While specific electrochemical sensors for this compound are not extensively reported, methods developed for structurally similar compounds, such as Flutamide, provide a strong basis for their potential application. These sensors often utilize nanomaterials to enhance their sensitivity and selectivity.

For instance, an electrochemical sensor based on a screen-printed carbon electrode modified with diamond nanoparticles has been developed for the detection of Flutamide. This sensor demonstrated a wide linear response range and a low limit of detection.

ParameterPerformance Characteristic
Linear Range 0.025 to 606.65 µM
Limit of Detection (LOD) 0.023 µM
Sensitivity 0.403 µA µM⁻¹ cm⁻²

Table 2: Performance Characteristics of a Diamond Nanoparticle-Based Electrochemical Sensor for Flutamide.

Similarly, biosensors, such as those based on DNA, have been used to screen for environmental damage caused by related classes of compounds like s-triazine derivatives, suggesting a potential avenue for developing biosensors for this compound. slideshare.net

Computational Analytical Chemistry and Data Science in this compound Research

Computational chemistry and data science play an increasingly important role in the analysis of this compound by aiding in spectral interpretation, method development, and the analysis of large datasets. mdpi.comresearchgate.net

Chemometrics and multivariate analysis are statistical and mathematical tools used to extract meaningful information from complex analytical data. researchgate.neteurachem.orgquadram.ac.uk In the context of this compound analysis, these methods can be applied to:

Principal Component Analysis (PCA): To identify patterns and outliers in large spectroscopic or chromatographic datasets. mdpi.com PCA can be used to visualize the relationships between different samples based on their analytical profiles.

Multivariate Calibration: Techniques like Partial Least Squares (PLS) regression can be used to build quantitative models from spectral data (e.g., from NIR or Raman spectroscopy), allowing for the rapid and non-destructive quantification of this compound in various matrices. appchemical.com

The application of these computational tools can significantly enhance the efficiency and accuracy of this compound analysis, enabling a more comprehensive understanding of its properties and behavior. mdpi.comresearchgate.netquadram.ac.uk

Predictive Analytics and Machine Learning for this compound Analytical Method Development

The development of analytical methods for compounds like this compound is traditionally a resource-intensive process, often relying on trial-and-error experimentation to optimize various parameters. However, the integration of predictive analytics and machine learning (ML) is emerging as a transformative approach in analytical chemistry, offering the potential to streamline and enhance method development. koreascience.kr While specific applications of these technologies to this compound are not yet widely documented in publicly available research, their utility in the broader context of analytical science, particularly in chromatography, provides a clear framework for their potential application.

Predictive analytics utilizes historical data, statistical algorithms, and machine learning techniques to forecast future outcomes. researchgate.net In the context of analytical method development, this can involve predicting the optimal chromatographic conditions—such as mobile phase composition, pH, column type, and temperature—required to achieve a desired separation of this compound from its matrix. By analyzing large datasets from previous experiments, machine learning algorithms can identify complex patterns and relationships between analytical parameters and performance outcomes that may not be apparent to human researchers. koreascience.kr This data-driven approach can significantly reduce the number of experiments needed, thereby saving time and resources.

Several machine learning models hold promise for analytical method development. For instance, regression models can be used to predict retention times of analytes under different conditions. Decision trees, support vector machines, and neural networks are other powerful tools that can be trained on existing analytical data to predict the most suitable starting conditions for a new method. koreascience.kr Reinforcement learning, a paradigm of machine learning where an agent learns to make decisions by performing actions in an environment to maximize a cumulative reward, is also being explored to automate and optimize method development in a closed-loop fashion.

The application of these predictive technologies to this compound analysis could involve creating a comprehensive database of its chromatographic behavior under a wide array of conditions. This database could then be used to train machine learning models to predict the ideal parameters for its quantification in various complex matrices, such as soil, water, or agricultural products. This would not only accelerate the development of new analytical protocols but also enhance their robustness and reliability. As the field of analytical chemistry continues to embrace data science, the application of predictive analytics and machine learning is expected to become an integral part of developing sophisticated and efficient methods for the analysis of compounds like this compound.

Development and Validation of Novel Analytical Protocols for this compound

The development and validation of robust and sensitive analytical methods are crucial for the accurate quantification of this compound residues in various environmental and agricultural matrices. A notable advancement in this area is the development of a method utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the determination of this compound (also known by its IUPAC name, Fluxametamid) in agricultural commodities. koreascience.krkorseaj.org This method demonstrates the high selectivity and sensitivity required for residue analysis at low concentrations.

The protocol involves an extraction and cleanup procedure followed by instrumental analysis. A common and effective approach for sample preparation is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely used for the analysis of pesticide residues in food and agricultural products. eurl-pesticides.eunih.govmdpi.com For this compound, the extraction is typically performed using acetonitrile, followed by a partitioning step with dichloromethane and a cleanup step using a silica solid-phase extraction (SPE) cartridge to remove interfering matrix components. koreascience.krkorseaj.org

The instrumental analysis is carried out using a reverse-phase C18 column with a gradient mobile phase. The use of formic acid in the mobile phase can enhance the protonation of the this compound molecule, leading to a better ion response in the positive-ion electrospray ionization (ESI) mode of the mass spectrometer. korseaj.org

Validation of this analytical method was conducted in accordance with international guidelines to ensure its reliability and accuracy. koreascience.krkorseaj.org The validation parameters assessed include linearity, limits of detection (LOD) and quantification (LOQ), accuracy (as recovery), and precision.

The linearity of the method was established by constructing matrix-matched calibration curves over a specific concentration range. The accuracy was evaluated through recovery studies by spiking blank samples with known concentrations of this compound. The precision of the method was determined by assessing the relative standard deviation (RSD) of replicate measurements.

A study on the residue analysis of Fluxametamid in five different agricultural commodities (mandarin, potato, soybean, hulled rice, and red pepper) provides specific validation data for this novel analytical protocol. koreascience.krkorseaj.org The key performance characteristics of this validated method are summarized in the tables below.

Table 1: Linearity and Limits of Detection and Quantification for this compound Analysis

ParameterValue
Calibration Range0.001 - 0.25 mg/kg
Coefficient of Determination (r²)> 0.99
Limit of Detection (LOD)0.001 mg/kg
Limit of Quantification (LOQ)0.005 mg/kg

This data demonstrates the excellent linearity of the method over the tested concentration range and its high sensitivity.

Table 2: Accuracy (Recovery) and Precision of the Analytical Method for this compound in Various Agricultural Commodities

CommodityMean Recovery (%)Precision (RSD %)
Mandarin82.24 - 115.27< 10
Potato82.24 - 115.27< 10
Soybean82.24 - 115.27< 10
Hulled Rice82.24 - 115.27< 10
Red Pepper82.24 - 115.27< 10

The recovery values fall within the acceptable range, and the low relative standard deviation indicates good precision of the method across different matrices. koreascience.krkorseaj.org

This developed and validated LC-MS/MS method provides a reliable and sensitive tool for the routine analysis of this compound residues in a variety of food matrices, ensuring compliance with regulatory standards. koreascience.krkorseaj.org

Theoretical Applications and Comparative Analysis of Flualamide in Advanced Research

Comparative Chemical and Biological Analysis of Flualamide

Structural and Functional Comparison of this compound with Related Chemical Classes (e.g., fluorinated compounds, amides)

This compound possesses the molecular formula C₁₇H₂₃F₃N₂O₂ and a molecular weight of approximately 344.37 g/mol . hodoodo.com Its systematic IUPAC name is N-[2-(diethylamino)ethyl]-2-prop-2-enoxy-4-(trifluoromethyl)benzamide. nih.gov The compound's structure features several key functional groups: an amide linkage, a trifluoromethyl (-CF₃) group, and an allyl ether moiety. hodoodo.comnih.gov

Amide bonds are ubiquitous and crucial functional groups in medicinal chemistry, forming the backbone of peptides, proteins, and numerous pharmaceutical agents. researchgate.netresearchgate.netgoogle.comgoogle.com Their stability and ability to engage in hydrogen bonding are critical for drug-target interactions. In this compound, the amide linkage provides structural integrity and a site for potential interactions with biological macromolecules.

Table 1: Key Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₇H₂₃F₃N₂O₂ hodoodo.comnih.gov
Molecular Weight~344.37 g/mol hodoodo.com
CAS Number5107-49-3 hodoodo.compatsnap.com
IUPAC NameN-[2-(diethylamino)ethyl]-2-prop-2-enoxy-4-(trifluoromethyl)benzamide nih.gov
UNII57F7CWY79K hodoodo.com
PubChem CIDNot directly assigned as primary CID for this compound; structural information available. nih.gov

Comparative Bioactivity Profiling of this compound Against Known Reference Compounds

This compound is classified as an antiemetic agent, indicating its potential to prevent or alleviate nausea and vomiting. hodoodo.com Antiemetics typically exert their effects by modulating various neurohumoral pathways involved in the emetic reflex, often targeting receptors such as dopaminergic D2, serotonin (B10506) 5-HT3, neurokinin-1 (NK-1), and histamine (B1213489) H1 receptors. youtube.comnih.gov

Identification and Validation of Novel Biological Targets for this compound

The identification and validation of biological targets are crucial steps in understanding a compound's mechanism of action and exploring its full therapeutic potential. For this compound, given its classification as a biochemical and potential therapeutic agent, these processes are fundamental for advanced research. tandfonline.com

Computational Target Prediction and Validation Strategies for this compound

Computational approaches play a significant role in modern drug discovery by predicting potential biological targets for small molecules. For a compound like this compound with a known chemical structure, various in silico strategies could be employed:

Molecular Docking: This method predicts the binding affinity and orientation of a small molecule (ligand) to a macromolecular target (receptor). By docking this compound against databases of known protein structures, potential binding partners and their binding modes could be identified.

Pharmacophore Modeling: A pharmacophore represents the essential steric and electronic features of a molecule required for its biological activity. Developing a pharmacophore model for this compound based on its structure and known antiemetic activity could help identify proteins that possess complementary binding sites.

Ligand-Based Virtual Screening: If this compound's known antiemetic activity is linked to a specific class of compounds, its structural similarity to other molecules with known targets could be exploited to predict its own targets.

Target Prediction Algorithms: Machine learning algorithms trained on large datasets of compound-target interactions can predict novel targets for a given molecule. nih.gov

Validation of computationally predicted targets typically involves experimental methods, such as in vitro binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) or enzyme activity assays, to confirm the predicted interaction and its functional consequences.

Phenotypic Screening and Target Deconvolution for this compound

Phenotypic screening involves testing compounds in a cell-based or organismal assay to identify those that elicit a desired biological effect, without prior knowledge of the molecular target. For this compound, this would entail observing its antiemetic effect in relevant biological models. Once a phenotypic effect is observed, target deconvolution strategies are employed to identify the specific protein(s) or pathway(s) through which the compound exerts its action. Common target deconvolution methods include:

Affinity Chromatography/Pull-down Assays: this compound could be immobilized on a resin and used to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.

Proteomics-Based Approaches: Techniques like quantitative proteomics (e.g., SILAC, TMT) can compare protein expression or modification profiles in cells treated with this compound versus controls, revealing proteins or pathways affected by the compound.

Genetic Screens: Using CRISPR/Cas9 or RNA interference, genes whose modulation mimics or abrogates this compound's effect can be identified, pointing to potential targets.

Chemoproteomics: This involves using chemical probes derived from this compound to covalently label and identify its direct protein binders.

This compound as a Tool Compound for Probing Underexplored Biological Pathways

This compound's classification as a "biochemical and potential therapeutic agent" and its presence in patents related to targeted diagnostic and therapeutic agents, including those utilizing microbubbles for ultrasound imaging or sustained release delivery devices for ocular conditions, suggest its potential utility beyond direct pharmacological intervention. tandfonline.comgoogle.comgoogle.comgoodrx.comnih.govnih.govgoogleapis.comgoogle.com

Chemical tool compounds are highly selective and potent small molecules used to perturb specific biological processes or pathways to understand their function. This compound, with its distinct trifluoromethyl group and amide linkage, could serve as a valuable chemical probe. For instance, if its antiemetic mechanism involves a novel or underexplored receptor, this compound could be used to:

Elucidate Signaling Cascades: By selectively activating or inhibiting a particular target, this compound could help map out the downstream signaling events in a biological pathway.

Investigate Disease Pathophysiology: If a specific pathway is implicated in a disease, this compound could be used to study its role and validate it as a therapeutic target.

Develop New Assays: Its specific activity could lead to the development of new in vitro or cell-based assays for high-throughput screening of other compounds.

Explore Fluorine's Biological Impact: As a fluorinated compound, this compound could also be used to study the broader impact of fluorine incorporation on drug-target interactions, cellular permeability, or metabolic fate in underexplored biological systems. Its mention in patents for targeted delivery systems further suggests its potential as a component in advanced research tools designed for precise spatial and temporal control over biological interventions. google.comgoogle.comgoodrx.comnih.govnih.govgoogleapis.comgoogle.com

Computational Design and Modeling of this compound-Inspired Molecular Architectures

Computational design and modeling play a pivotal role in modern chemical and pharmaceutical research, enabling the prediction of molecular properties, interactions, and the rational design of novel compounds with desired characteristics archdaily.comsintef.no. This approach can significantly accelerate the discovery and optimization process by reducing the need for extensive experimental screening escholarship.org. For this compound and its inspired molecular architectures, computational methods offer powerful tools to explore structural modifications and predict their impact on various parameters.

Key computational techniques applicable to this compound-inspired design include:

Molecular Docking: This technique predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecule (receptor) to form a stable complex bakerlab.org. In the context of this compound, molecular docking could be employed to hypothesize potential binding sites within known or predicted antiemetic targets, or to explore novel protein interactions that could lead to new therapeutic applications. By computationally screening libraries of this compound analogs against a panel of target proteins, researchers could identify compounds with enhanced affinity or selectivity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules and their interactions over time escholarship.org. For this compound, MD simulations could be used to study its conformational flexibility, stability in different environments (e.g., aqueous solutions, lipid bilayers), and its interaction kinetics with hypothetical binding partners. This can reveal crucial details about the induced fit mechanisms or the stability of ligand-receptor complexes, which are challenging to ascertain experimentally.

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models establish mathematical relationships between a compound's chemical structure and its biological activity escholarship.org. By compiling a dataset of this compound analogs with known or predicted activities, QSAR models could be built to identify key structural features (e.g., presence of specific functional groups, lipophilicity, electronic properties) that contribute to its antiemetic effect or other hypothetical biological activities. These models can then guide the design of new compounds with optimized properties.

De Novo Design: This advanced computational approach generates novel molecular structures from scratch, based on predefined criteria such as target binding site geometry or desired physicochemical properties nih.gov. This compound's core structure could serve as a template or a starting point for de novo design algorithms, leading to the generation of entirely new chemical entities that retain or improve upon its desirable features while overcoming potential limitations.

Hypothetical Data Table: Predicted Physicochemical Properties of this compound and Inspired Analogs

The following table illustrates hypothetical predicted properties for this compound and two computationally designed analogs, showcasing how minor structural modifications could influence key parameters relevant to drug-likeness and biological activity. These values are illustrative and would be derived from computational models.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP (Predicted)H-Bond DonorsH-Bond AcceptorsTPSA (Ų) (Predicted)
This compoundC17H23F3N2O2344.373.5 uni.lu1458.2
This compound Analog AC18H25F3N2O2358.403.81458.2
This compound Analog BC17H22F3N2O3360.363.12574.5

Note: XLogP is a predicted octanol-water partition coefficient, indicating lipophilicity. TPSA (Topological Polar Surface Area) is a measure of polarity, often correlated with drug absorption and blood-brain barrier penetration.

Hypothetical Frameworks for this compound's Role in Complex Biological Systems

This compound is known as an antiemetic agent ncats.io, suggesting its interaction with biological pathways involved in the regulation of nausea and vomiting. These pathways are complex, often involving multiple neurotransmitter systems and central nervous system (CNS) mechanisms. Beyond its established antiemetic action, hypothetical frameworks can be constructed to explore this compound's potential broader roles in complex biological systems, leveraging its structural features and the intricate nature of biological networks.

Hypothetical Mechanisms and Pathways:

Neurotransmitter System Modulation: Given its antiemetic activity, this compound likely interacts with neurotransmitter receptors in the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) in the brainstem. Hypothetically, this compound could modulate:

Serotonin (5-HT3) Receptors: Many antiemetics target 5-HT3 receptors. This compound's structure could allow for competitive or allosteric modulation of these receptors, influencing vagal afferent signaling from the gut.

Dopamine (D2) Receptors: D2 receptor antagonism is another common antiemetic mechanism. This compound might exhibit affinity for D2 receptors, impacting dopaminergic pathways involved in emesis.

Histamine (H1) and Muscarinic Acetylcholine (B1216132) Receptors: These are also implicated in motion sickness and emesis. This compound could potentially interact with these receptors, contributing to its antiemetic profile or exhibiting additional CNS effects.

Beyond Emesis: Broader Neuromodulation: The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, often facilitating CNS penetration. The diethylaminoethyl chain is common in compounds affecting various neurological targets. Hypothetically, this compound could influence:

Pain Pathways: Through interaction with ion channels or G-protein coupled receptors involved in nociception.

Mood Regulation: By subtly modulating monoamine neurotransmitter reuptake or receptor activity.

Appetite Regulation: Through interactions with hypothalamic nuclei involved in feeding behavior.

Metabolic Interactions: The presence of an ether linkage and amide bond suggests potential for enzymatic hydrolysis or oxidative metabolism. Hypothetically, this compound could:

Influence Cytochrome P450 Enzymes: As a substrate or inhibitor, potentially affecting the metabolism of other xenobiotics or endogenous compounds.

Impact Lipid Metabolism: If its lipophilic character leads to partitioning into lipid rafts or membranes, it could hypothetically influence membrane fluidity or enzyme activities associated with lipid bilayers.

Cellular Signaling Cascades: At a more fundamental level, this compound's interaction with specific receptors or enzymes could trigger downstream cellular signaling events. For instance, if it acts as a receptor agonist or antagonist, it could modulate:

cAMP/PKA Pathway: Via G-protein coupled receptor activation or inhibition.

MAPK Pathway: Influencing cell growth, differentiation, or stress responses.

Hypothetical Biological Targets and Associated Pathways for this compound

The following table outlines hypothetical biological targets and their associated pathways, illustrating the potential breadth of this compound's interactions within complex biological systems beyond its primary antiemetic function.

Hypothetical Target/MechanismAssociated Biological Pathway/SystemPotential Functional Impact (Hypothetical)
Serotonin 5-HT3 ReceptorEmesis pathway, Vagal afferentsModulates nausea/vomiting, gut motility
Dopamine D2 ReceptorEmesis pathway, Reward systemAntiemetic effect, potential mood modulation
Voltage-Gated Ion ChannelsNeuronal excitabilityNeuromodulation, potential analgesic effects
Cytochrome P450 EnzymesDrug metabolism, xenobiotic detoxificationDrug-drug interactions, altered compound clearance
G-Protein Coupled ReceptorsDiverse cellular signalingBroad physiological effects depending on receptor subtype

These hypothetical frameworks underscore the potential for this compound to exert multifaceted effects within biological systems, inviting further computational and experimental investigation into its full pharmacological landscape.

Q & A

Q. What are the optimal synthesis conditions for Flualamide, and how do reaction parameters influence yield and purity?

Answer: this compound synthesis typically involves multi-step organic reactions, where parameters like temperature, solvent polarity, and catalyst concentration critically impact yield and purity. Researchers should design experiments using a factorial approach (e.g., Taguchi or Box-Behnken designs) to isolate variable effects. For reproducibility, document protocols with precise reagent ratios, reaction durations, and purification steps (e.g., column chromatography conditions) . Yield optimization may require iterative adjustments to stoichiometry, while purity can be validated via HPLC or NMR .

Q. What standard analytical methods are used to characterize this compound’s structural and physicochemical properties?

Answer: Characterization begins with spectroscopic techniques:

  • NMR (¹H/¹³C) for structural elucidation.
  • FTIR to confirm functional groups (e.g., amide bonds).
  • Mass spectrometry (MS) for molecular weight verification.
    Physicochemical properties (e.g., solubility, logP) are assessed using shake-flask methods or computational tools like ACD/Labs. Ensure raw data (e.g., chromatograms, spectra) are archived in supplementary materials for peer review .

Q. How can researchers ensure reproducibility in this compound’s bioactivity assays?

Answer: Standardize assay protocols by:

  • Using cell lines with consistent passage numbers.
  • Validating positive/negative controls (e.g., reference inhibitors).
  • Reporting IC50 values with 95% confidence intervals.
    Account for batch-to-batch variability in this compound samples via triplicate experiments and statistical analysis (e.g., ANOVA) .

Advanced Research Questions

Q. How can contradictory data in this compound’s mechanism of action (MOA) studies be resolved?

Answer: Contradictions may arise from assay specificity (e.g., off-target effects) or model systems (e.g., in vitro vs. in vivo). Mitigate this by:

  • Conducting orthogonal assays (e.g., SPR for binding affinity, CRISPR knockouts for target validation).
  • Applying systems biology approaches to contextualize MOA within signaling networks.
  • Performing meta-analyses of published datasets to identify consensus pathways .

Q. What computational strategies are effective for predicting this compound’s structure-activity relationships (SAR)?

Answer: Use molecular docking (e.g., AutoDock Vina) to screen this compound derivatives against target proteins. Combine with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Validate predictions with in vitro assays and QSAR modeling to prioritize synthetic targets. Cross-reference results with crystallographic data if available .

Q. How should researchers design experiments to investigate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) interplay?

Answer: Adopt a tiered approach:

  • In vitro: Measure metabolic stability (e.g., liver microsomes) and plasma protein binding.
  • In vivo: Use pharmacokinetic models (e.g., compartmental analysis) to correlate dose-exposure-response relationships.
  • Integrate physiologically based pharmacokinetic (PBPK) modeling to predict human PK profiles. Ensure data transparency by sharing raw pharmacokinetic curves and model parameters .

Methodological and Data Management Questions

Q. What statistical methods are recommended for analyzing dose-response data in this compound toxicity studies?

Answer: Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). Report Hill slopes and EC50 values with error margins. For low-dose effects, apply benchmark dose (BMD) modeling. Address outliers via Grubbs’ test and document exclusion criteria .

Q. How can researchers manage large-scale datasets from this compound omics studies (e.g., transcriptomics, metabolomics)?

Answer: Use FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Store raw data in repositories like NCBI GEO or MetaboLights.
  • Process data with open-source tools (e.g., DESeq2 for RNA-seq, XCMS for metabolomics).
  • Annotate metadata comprehensively, including instrument settings and normalization methods .

Ethical and Reporting Standards

Q. What ethical considerations apply to in vivo studies involving this compound?

Answer: Follow ARRIVE guidelines for animal research:

  • Justify sample sizes via power analysis.
  • Report anesthesia, analgesia, and euthanasia protocols.
  • Obtain institutional ethics committee approval (IACUC or equivalent). Disclose conflicts of interest in publications .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

Answer: Discrepancies may stem from force field inaccuracies or solvent effects. Cross-validate predictions with experimental data (e.g., thermodynamic solubility measurements). Publish negative results to avoid publication bias and refine computational models iteratively .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.